2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound that features a pyrrolidine ring, a chlorophenoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and chlorophenoxy group may play a role in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- 2-[3-[3-(2-Bromophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- 2-[3-[3-(2-Methylphenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
Uniqueness
The presence of the 2-chlorophenoxy group in 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid distinguishes it from its analogs. This group can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among similar compounds.
Properties
IUPAC Name |
2-[3-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-7-3-4-8-18(17)26-15-11-12-22(13-15)19(23)10-9-14-5-1-2-6-16(14)20(24)25/h1-8,15H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPFGEWPCOTBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2Cl)C(=O)CCC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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